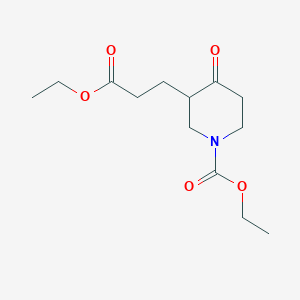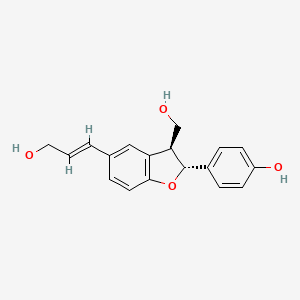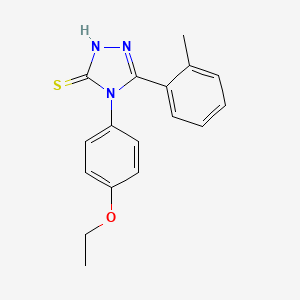![molecular formula C12H22FNO2 B13063606 tert-butyl N-[2-(fluoromethyl)cyclohexyl]carbamate](/img/structure/B13063606.png)
tert-butyl N-[2-(fluoromethyl)cyclohexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-(fluoromethyl)cyclohexyl]carbamate: is a chemical compound with the molecular formula C12H22FNO2 It is a derivative of carbamate, featuring a tert-butyl group and a fluoromethyl-substituted cyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(fluoromethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluoromethyl-substituted cyclohexyl derivative. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[2-(fluoromethyl)cyclohexyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
tert-Butyl N-[2-(fluoromethyl)cyclohexyl]carbamate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(fluoromethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. The fluoromethyl group can enhance the compound’s binding affinity and specificity for its targets, leading to more potent biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative without the fluoromethyl and cyclohexyl groups.
tert-Butyl N-[2-(fluoromethyl)cyclopentyl]carbamate: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.
tert-Butyl N-[3-(fluoromethyl)cyclobutyl]carbamate: Features a cyclobutyl ring and a different position for the fluoromethyl group .
Uniqueness
tert-Butyl N-[2-(fluoromethyl)cyclohexyl]carbamate is unique due to its specific combination of a fluoromethyl-substituted cyclohexyl ring and a tert-butyl carbamate group. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C12H22FNO2 |
|---|---|
Poids moléculaire |
231.31 g/mol |
Nom IUPAC |
tert-butyl N-[2-(fluoromethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H22FNO2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h9-10H,4-8H2,1-3H3,(H,14,15) |
Clé InChI |
YYDILDUSDSOWNR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCCC1CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-ButylN-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate](/img/structure/B13063523.png)
![(NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine](/img/structure/B13063528.png)
![2-[Benzyl(cyano)amino]ethan-1-OL](/img/structure/B13063533.png)



![5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B13063552.png)



![({2-Methoxybicyclo[2.2.2]octan-2-yl}methyl)(methyl)amine](/img/structure/B13063578.png)

![Methyl 1-oxospiro[4.5]decane-2-carboxylate](/img/structure/B13063608.png)
![Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13063610.png)
